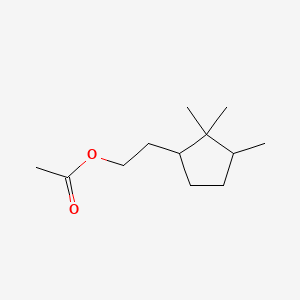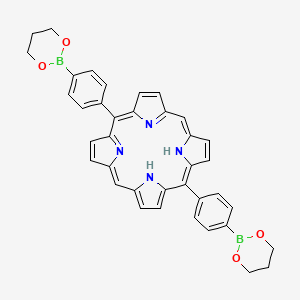
Crocoxanthin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crocoxanthin is a type of carotenoid, a class of natural pigments found in plants, algae, and photosynthetic bacteria. Carotenoids are responsible for the vibrant colors in many fruits and vegetables. This compound, specifically, is found in certain species of algae and is known for its antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: The extraction of crocoxanthin from algae involves several advanced methods. Traditional methods include solid-liquid extraction, liquid-liquid extraction, and soxhlet extraction. these methods are often time-consuming and less efficient. Modern techniques such as supercritical fluid extraction, pressurized liquid extraction, microwave-assisted extraction, pulsed electric field, moderate electric field, ultrahigh pressure extraction, ultrasound-assisted extraction, subcritical dimethyl ether extraction, enzyme-assisted extraction, and natural deep eutectic solvents are now preferred for their efficiency and lower solvent consumption .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of algae in controlled environments, followed by extraction using the aforementioned advanced methods. The choice of method depends on the desired purity and yield of the pigment .
化学反応の分析
Types of Reactions: Crocoxanthin, like other carotenoids, undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, cyclization, and halogenation. These reactions can convert this compound into its subgroups or derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation, hydrogen gas for hydrogenation, and specific catalysts for isomerization and cyclization. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products: The major products formed from these reactions include various isomers and derivatives of this compound, which can have different properties and applications .
科学的研究の応用
Crocoxanthin has a wide range of applications in scientific research:
作用機序
Crocoxanthin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in its potential anticancer effects, where it induces apoptosis in cancer cells by disrupting their oxidative balance .
類似化合物との比較
Alloxanthin: Another carotenoid found in algae, known for its similar antioxidant properties.
Fucoxanthin: Found in brown algae, known for its anti-obesity and anti-inflammatory effects.
Astaxanthin: Found in microalgae and seafood, known for its potent antioxidant and anti-inflammatory properties.
Uniqueness of Crocoxanthin: this compound is unique in its specific distribution in certain algae species and its potent anticancer properties, particularly in sensitizing melanoma cells to chemotherapy . Its distinct chemical structure also allows for unique interactions in biological systems compared to other carotenoids .
特性
CAS番号 |
21284-10-6 |
|---|---|
分子式 |
C40H54O |
分子量 |
550.9 g/mol |
IUPAC名 |
(1R)-3,5,5-trimethyl-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-3,5,7,9,11,13,15,17-octaen-1-ynyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23,25,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |
InChIキー |
UNJKJDIRJWIHLL-BQLQDKTLSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

